N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide
CAS No.:
Cat. No.: VC17668402
Molecular Formula: C14H14FN3O
Molecular Weight: 259.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14FN3O |
|---|---|
| Molecular Weight | 259.28 g/mol |
| IUPAC Name | N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide |
| Standard InChI | InChI=1S/C14H14FN3O/c1-18(11-8-6-10(15)7-9-11)14(19)12-4-2-3-5-13(12)17-16/h2-9,17H,16H2,1H3 |
| Standard InChI Key | KFLNFKPEKMBUOG-UHFFFAOYSA-N |
| Canonical SMILES | CN(C1=CC=C(C=C1)F)C(=O)C2=CC=CC=C2NN |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
N-(4-Fluorophenyl)-2-hydrazinyl-N-methylbenzamide is defined by the IUPAC name N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide. Its canonical SMILES representation is CN(C1=CC=C(C=C1)F)C(=O)C2=CC=CC=C2NN, reflecting a benzamide core substituted with a methyl group on the nitrogen atom, a hydrazine (-NH-NH2) group at the 2-position, and a 4-fluorophenyl ring attached to the benzamide nitrogen. The compound’s three-dimensional structure is stabilized by hydrogen bonding between the hydrazine group and adjacent aromatic systems, as inferred from its InChIKey KFLNFKPEKMBUOG-UHFFFAOYSA-N.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 259.28 g/mol |
| IUPAC Name | N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide |
| Canonical SMILES | CN(C1=CC=C(C=C1)F)C(=O)C2=CC=CC=C2NN |
| InChIKey | KFLNFKPEKMBUOG-UHFFFAOYSA-N |
| PubChem CID | 55051122 |
| Hazard Classification | Irritant (HCl form) |
Synthesis and Preparation
General Synthetic Routes
While explicit protocols for synthesizing N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide are scarce, analogous benzamide derivatives are typically prepared via amidation or nucleophilic substitution reactions. A patent (CN103304439B) outlines a method for synthesizing related fluorinated benzamides using palladium-catalyzed coupling reactions . For this compound, a plausible route involves:
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Methylation: Reacting 2-hydrazinylbenzoic acid with methylamine to form N-methyl-2-hydrazinylbenzamide.
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Fluorophenyl Incorporation: Coupling the intermediate with 4-fluoroaniline under conditions similar to Ullmann or Buchwald-Hartwig amidation, utilizing a palladium catalyst (e.g., Pd(OAc)₂) and a ligand such as Xantphos .
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Purification: Isolation via column chromatography or recrystallization from ethanol/water mixtures.
Reaction conditions (temperature: 80–100°C; solvent: DMF or toluene) and stoichiometric ratios of precursors remain undocumented for this specific compound but are inferred from structurally related syntheses .
Hypothesized Biological Activities
Proposed Binding Interactions:
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